2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-4-(4-methoxyphenyl)pyrazol-3-amine
Description
Properties
IUPAC Name |
2-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-4-(4-methoxyphenyl)pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F6N5O/c1-32-11-4-2-10(3-5-11)13-9-28-31(17(13)27)16-7-6-12-14(19(21,22)23)8-15(20(24,25)26)29-18(12)30-16/h2-9H,27H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUVDCUAAFPBPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N(N=C2)C3=NC4=C(C=C3)C(=CC(=N4)C(F)(F)F)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F6N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-4-(4-methoxyphenyl)pyrazol-3-amine is a member of the pyrazole class of compounds, which have garnered interest in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antiproliferative effects, mechanism of action, and potential therapeutic applications.
- Molecular Formula : C19H11F6N3O
- Molecular Weight : 411.3 g/mol
- CAS Number : Not specified in the sources
Research indicates that compounds in the pyrazole family exhibit various mechanisms of action, including:
- Inhibition of Kinases : Many pyrazoles act as inhibitors of specific kinases involved in cell proliferation and survival pathways. For instance, derivatives have shown inhibitory activity against p90 ribosomal S6 kinases (RSK2) and other kinases like CK1d and p38a .
- Induction of Apoptosis : Certain pyrazole derivatives have been reported to induce apoptosis in cancer cells by activating caspase pathways and promoting poly(ADP-ribose) polymerase (PARP) cleavage .
Antiproliferative Activity
A series of studies have evaluated the antiproliferative effects of this compound on various cancer cell lines. The following table summarizes the GI50 values (the concentration required to inhibit cell growth by 50%) for selected compounds related to this class:
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| 21 | MV4-11 | 4.8 ± 2.5 |
| 21 | K562 | 3.5 ± 1.2 |
| 21 | MCF-7 | 7.3 ± 0.2 |
| 23 | MV4-11 | 2.4 ± 1.3 |
| 23 | K562 | 6.0 ± 3.8 |
| 23 | MCF-7 | 4.2 ± 0.9 |
The data suggest that derivatives such as compound 21 show promising antiproliferative activity across multiple cancer cell lines, indicating their potential as therapeutic agents.
Study on Antiproliferative Effects
In a study examining the biological activity of various pyrazolo[4,3-c]pyridine derivatives, it was found that those with methoxy substitutions exhibited enhanced activity against cancer cell lines such as K562 and MCF-7 . The study highlighted that these compounds could effectively reduce the number of proliferating cells significantly compared to control samples.
Mechanistic Insights
Another investigation revealed that certain pyrazolo compounds could disrupt microtubule dynamics and induce autophagy-related processes in cancer cells . This multifaceted approach to inducing cell death makes these compounds valuable candidates for further development.
Comparison with Similar Compounds
Structural Analogues
A comparative analysis of key structural analogues is summarized in Table 1.
Table 1: Structural Comparison
Key Observations :
- The target compound and 339026-17-4 share the 1,8-naphthyridine core and trifluoromethyl groups, but the latter’s triazolethio group introduces sulfur, which may enhance hydrogen-bonding capacity.
- Compound 5a lacks the naphthyridine system but includes electron-withdrawing nitro and fluorophenyl groups, which reduce solubility compared to the methoxyphenyl group in the target compound.
Physicochemical Properties
Lipophilicity :
- The trifluoromethyl groups in the target compound and 339026-17-4 increase logP values compared to non-fluorinated analogues like 5a .
- The methoxyphenyl group in the target compound improves solubility in organic solvents (e.g., THF, DCM) relative to nitro-substituted derivatives.
Thermal Stability :
Target Compound :
- However, analogous pyrazole-naphthyridine systems often involve condensation reactions between hydrazines and diketones .
Compound 5a :
- Synthesized via a triethylamine-mediated reaction in THF, yielding 59%. The nitro group may complicate purification.
339026-17-4 :
- Likely synthesized through nucleophilic substitution due to the thioether linkage. No yield data available.
Research Findings and Implications
- Solubility Trade-offs : While the methoxyphenyl group improves organic solubility, it may reduce aqueous solubility compared to hydroxylated analogues.
- Synthetic Challenges : The complexity of the naphthyridine-pyrazole system may result in lower yields than simpler pyrazole derivatives like 5a .
Q & A
Q. How to address discrepancies between computational binding predictions and experimental IC50 values?
- Methodological Answer : Re-evaluate force field parameters (e.g., partial charges for trifluoromethyl groups) in docking simulations. Validate with alchemical binding free energy calculations (e.g., using AMBER or GROMACS) for improved accuracy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
